angiotensin A -

angiotensin A

Catalog Number: EVT-10901369
CAS Number:
Molecular Formula: C49H71N13O10
Molecular Weight: 1002.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Angiotensin A is a peptide.
Source

Angiotensin A is synthesized in the body from angiotensinogen, primarily produced in the liver. The conversion process involves two key enzymes: renin, which cleaves angiotensinogen to form angiotensin I, and angiotensin-converting enzyme, which further processes angiotensin I into angiotensin II and other related peptides, including angiotensin A.

Classification

Angiotensin A belongs to the class of bioactive peptides involved in various physiological processes. It can be classified under hormones due to its significant role in regulating blood pressure and electrolyte balance.

Synthesis Analysis

Methods

The synthesis of angiotensin A can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification at each step. Solution-phase synthesis involves coupling amino acids in solution, which can be more challenging due to solubility issues.

Technical Details

In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain. The protection groups are removed selectively to allow for coupling reactions without unwanted side reactions. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final product to ensure high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of angiotensin A consists of eight amino acids arranged in a specific sequence that determines its biological activity. The structure includes various functional groups that contribute to its interaction with receptors in the body.

Data

The molecular formula for angiotensin A is typically represented as C45H64N12O12S, with a molecular weight of approximately 1046.14 g/mol. The peptide's three-dimensional conformation is critical for its binding affinity to the angiotensin II receptor type 1.

Chemical Reactions Analysis

Reactions

Angiotensin A participates in several biochemical reactions within the renin-angiotensin system. It can undergo hydrolysis by various peptidases, leading to the formation of smaller peptides with distinct biological activities.

Technical Details

The enzymatic activity of angiotensin-converting enzyme on angiotensin I results in the production of angiotensin II and other fragments, including angiotensin A. These reactions are crucial for maintaining homeostasis and regulating blood pressure.

Mechanism of Action

Process

Angiotensin A acts primarily through its interaction with specific receptors located on vascular smooth muscle cells and adrenal glands. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to vasoconstriction and increased blood pressure.

Data

Studies have shown that angiotensin A has a lower affinity for its receptors compared to angiotensin II but still plays an essential role in modulating vascular responses. The mechanism involves G-protein coupled receptor activation, leading to increased intracellular calcium levels and subsequent muscle contraction.

Physical and Chemical Properties Analysis

Physical Properties

Angiotensin A is typically found as a white crystalline powder when isolated and purified. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

The compound has a high degree of polarity due to its amino acid composition, influencing its solubility and interaction with biological membranes. Its stability can be affected by factors such as pH and temperature.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize the physical and chemical properties of angiotensin A.

Applications

Scientific Uses

Angiotensin A has significant implications in medical research, particularly concerning hypertension and cardiovascular diseases. It serves as a target for drug development aimed at treating conditions such as heart failure and renal dysfunction. Additionally, understanding its role within the renin-angiotensin system can lead to advancements in therapies that modulate blood pressure effectively.

Introduction to Angiotensin A in the Renin-Angiotensin System (RAS)

Evolutionary Conservation of Angiotensin Isoforms Across Species

The core components of the Rens exhibit remarkable evolutionary conservation, reflecting their fundamental role in cardiovascular and renal physiology. Angiotensinogen, the precursor glycoprotein synthesized primarily in the liver, belongs to the serpin family and demonstrates high sequence homology across mammals, birds, reptiles, and even primitive fish species [3] [7]. Renin, the aspartyl protease initiating the cascade by cleaving angiotensinogen, displays functional conservation despite structural variations. For example, pufferfish express a "renin-like" enzyme capable of generating angiotensin I, indicating an early origin for this enzymatic step [4] [7].

Angiotensin II, the primary effector octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), is preserved in mammals, birds, and reptiles. Minor substitutions occur in teleost fish (e.g., Val³ instead of Ile³ in mammals), yet these variants retain potent vasopressor and aldosterone-stimulating activities [3] [9]. Alternative bioactive peptides like angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) and angiotensin (1-7) also demonstrate cross-species functionality. Angiotensin A (Ala¹-Arg-Val-Tyr-Ile-His-Pro-Phe), a variant of angiotensin II where the N-terminal aspartate undergoes decarboxylation to alanine, has been detected in human plasma and tissues. Its presence hints at conserved post-translational modification mechanisms extending beyond the canonical Rens pathway [8].

Table 1: Evolutionary Conservation of Key Renin-Angiotensin System Components

ComponentMammalsBirds/ReptilesTeleost FishFunctional Conservation
Angiotensinogen452-485 aa (SERPINA8)~450 aa, high homologyShorter isoformsSubstrate for renin
ReninAspartyl proteaseAspartyl protease"Renin-like" enzymeCleaves Angiotensinogen → Angiotensin I
Angiotensin IAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-LeuSimilar structureVariants (e.g., Val³)Precursor to Angiotensin II
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheIdentical or highly similarAsp-Arg-Val-Tyr-Ile-His-Pro-PheVasoconstriction, Aldosterone release
Angiotensin AAla-Arg-Val-Tyr-Ile-His-Pro-PhePresumed presentNot documentedPartial AT1 receptor agonism (inferred)

Position of Angiotensin A Within the Renin-Angiotensin System Peptide Hierarchy

Angiotensin A occupies a distinct tier within the Rens peptide cascade, derived from angiotensin II rather than directly from angiotensin I:

  • Primary Pathway: Angiotensinogen is cleaved by renin to release the decapeptide angiotensin I. Angiotensin-converting enzyme (primarily pulmonary endothelial ACE) then removes the C-terminal dipeptide (His-Leu) from angiotensin I to yield the octapeptide angiotensin II [2] [7].
  • Angiotensin II Modification: Angiotensin A is generated from angiotensin II via enzymatic decarboxylation of the N-terminal aspartate residue, resulting in an alanine substitution at position 1 (Ala¹-Angiotensin II). This reaction is catalyzed by mononuclear leukocyte-derived glutamate decarboxylase or potentially other decarboxylases [8].
  • Receptor Interactions & Physiological Role: Angiotensin A exhibits affinity for the Angiotensin II Type 1 receptor (AT1 receptor), though binding studies suggest its efficacy may be lower than angiotensin II. It can induce vasoconstriction and potentially stimulate aldosterone secretion, albeit less potently than angiotensin II. Angiotensin A also displays partial agonist activity at the putative Mas receptor, potentially contributing to counter-regulatory effects opposing AT1 receptor overstimulation, such as modulating oxidative stress or inflammation [5] [8].
  • Relationship to Other Metabolites: Angiotensin A represents a branch point distinct from the sequential aminopeptidase cleavage pathway generating angiotensin III (Ang 2-8) and angiotensin IV (Ang 3-8). Its formation highlights the diversification of angiotensin II signaling through structural modification rather than proteolytic truncation.

Table 2: Hierarchy and Characteristics of Major Renin-Angiotensin System Peptides

PeptideSequenceOriginPrimary ReceptorsKey Documented Actions
Angiotensin IAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-LeuRenin cleavage of AngiotensinogenMinimal biological activityPrecursor to Angiotensin II
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheACE cleavage of Angiotensin IAT1, AT2Vasoconstriction, Aldosterone release, Sodium retention, Cell proliferation
Angiotensin AAla-Arg-Val-Tyr-Ile-His-Pro-PheDecarboxylation of Angiotensin IIAT1 (partial), Mas?Vasoconstriction (weaker), Potential Mas agonism
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-PheAminopeptidase A cleavage of Ang IIAT1, AT2Aldosterone release (potent), Vasopression (moderate)
Angiotensin IVVal-Tyr-Ile-His-Pro-PheAminopeptidase N cleavage of Ang IIIIRAP/AT4Cognitive effects, Renal blood flow modulation
Angiotensin-(1-7)Asp-Arg-Val-Tyr-Ile-His-ProACE2 cleavage of Ang I or Ang IIMasVasodilation, Anti-proliferative, Anti-fibrotic

Historical Context: Discovery & Nomenclature Standardization Challenges

The elucidation of the Rens unfolded over decades, marked by parallel discoveries and competing terminologies that complicated the integration of new peptides like angiotensin A:

  • Early Pressor Substances (1898-1940): Robert Tigerstedt and Per Bergman's 1898 discovery of "renin" in rabbit kidney extracts laid the foundation [1] [6]. Harry Goldblatt's 1934 demonstration of renal hypertension via renal artery clamping provided a crucial link between renal ischemia and hypertension [1] [4]. In the late 1930s, two groups independently identified the pressor agent formed when renin acted on plasma: Eduardo Braun-Menéndez's team (Buenos Aires) named it "hypertensin," while Irving Page and Oscar Helmer's team (Indianapolis) termed it "angiotonin" [1] [4] [7].
  • Isolation, Characterization, and Synthesis (1940-1960): The 1950s saw purification efforts revealing angiotensin existed in two forms (I and II). Skeggs and colleagues identified angiotensin I as the decapeptide substrate for ACE and angiotensin II as the active octapeptide [1] [4]. Collaborative synthesis by Ciba Pharmaceuticals facilitated widespread research [4]. In 1958, Braun-Menéndez and Page resolved the nomenclature conflict by agreeing on "angiotensin" [1] [3]. This established angiotensin I and II within a standardized framework.
  • Emergence of Minor Peptides and Angiotensin A: As research progressed beyond angiotensin II, metabolites like angiotensin III and IV were identified and named sequentially based on their derivation. The discovery of enzymatically modified forms like angiotensin A (first reported in the late 20th/early 21st century) presented a new challenge. Its name reflects its structural relationship to angiotensin II (A for Alanine/Aspartate modification) but breaks the sequential numbering convention. This highlights the ongoing tension between structural-descriptive naming (e.g., Ala¹-Angiotensin II) and the historical peptide hierarchy nomenclature. Standardization efforts for these newer isoforms remain less universally established than the original agreement on angiotensin I/II [5] [8].

The historical trajectory underscores that angiotensin A's identification occurred within a mature field, where the core nomenclature was already fixed. Its integration reflects the ongoing discovery of biochemical complexity within the seemingly well-defined Rens cascade.

Properties

Product Name

angiotensin A

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H71N13O10

Molecular Weight

1002.2 g/mol

InChI

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

CHCOFDZSJYMQMX-NOQNJSOHSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.